2,5-DIMETHYL-N~3~-(2-MORPHOLINOETHYL)-3-FURAMIDE
Overview
Description
2,5-DIMETHYL-N~3~-(2-MORPHOLINOETHYL)-3-FURAMIDE: is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with dimethyl groups and a morpholinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N~3~-(2-MORPHOLINOETHYL)-3-FURAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Dimethyl Groups:
Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the morpholinoethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-N~3~-(2-MORPHOLINOETHYL)-3-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the furan ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
2,5-DIMETHYL-N~3~-(2-MORPHOLINOETHYL)-3-FURAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-N~3~-(2-MORPHOLINOETHYL)-3-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with only dimethyl substitutions.
N-(2-Morpholinoethyl)furan: A furan derivative with a morpholinoethyl group but lacking dimethyl substitutions.
3-Furamide: A basic furan derivative with an amide group.
Uniqueness
2,5-DIMETHYL-N~3~-(2-MORPHOLINOETHYL)-3-FURAMIDE is unique due to the combination of dimethyl and morpholinoethyl substitutions on the furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,5-dimethyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-9-12(11(2)18-10)13(16)14-3-4-15-5-7-17-8-6-15/h9H,3-8H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJCYOPYGONMJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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